(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone
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Overview
Description
The compound consists of two distinct aromatic ringsa benzothiophene ring and a quinoline ring. The benzothiophene ring contains a chlorine atom at position 3 and a nitro group at position 6. The quinoline ring is substituted with three methyl groups at positions 2, 2, and 4.
:Structural Formula: This compound
Preparation Methods
Synthetic Routes: The synthetic routes for this compound may involve multi-step processes. Unfortunately, specific literature on its preparation is scarce.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example
Major Products: The products formed would vary based on the specific reactions performed.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its heterocyclic structure and reported therapeutic properties.
Biological Studies: Explore its interactions with biological targets (e.g., enzymes, receptors) and evaluate its pharmacological effects.
Material Science: Investigate its use in materials such as organic semiconductors or sensors.
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, receptors) affected by the compound.
Pathways: Explore signaling pathways influenced by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other similar compounds.
Similar Compounds: Unfortunately, I don’t have specific information on similar compounds in this context.
Remember that while the compound’s potential is intriguing, further research and experimental data are necessary to fully understand its applications and mechanisms.
Properties
Molecular Formula |
C21H17ClN2O3S |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-(2,2,4-trimethylquinolin-1-yl)methanone |
InChI |
InChI=1S/C21H17ClN2O3S/c1-12-11-21(2,3)23(16-7-5-4-6-14(12)16)20(25)19-18(22)15-9-8-13(24(26)27)10-17(15)28-19/h4-11H,1-3H3 |
InChI Key |
PDBJFHMDKVEYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C |
Origin of Product |
United States |
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